molecular formula C8H13Cl2N3 B1492732 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole hydrochloride CAS No. 2098089-43-9

4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole hydrochloride

Cat. No. B1492732
M. Wt: 222.11 g/mol
InChI Key: XGVCYMHJCNOXRV-UHFFFAOYSA-N
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Description

This usually includes the compound’s systematic name, its synonyms, and its structural formula.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This involves studying the compound’s reactivity, including its potential reactions with other compounds under various conditions.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Corrosion Inhibition

Triazole derivatives, such as 4H-1,2,4-triazole, have been studied for their effectiveness in protecting mild steel against corrosion in hydrochloric acid solutions. These compounds exhibit high inhibition efficiency, attributed to their adsorption onto the metal surface, forming a protective layer. The efficiency varies with the type and nature of substituents present in the molecule, indicating that structural modifications can enhance their protective abilities. This application is particularly relevant in industrial processes where corrosion resistance is crucial (Bentiss et al., 2007).

Synthetic Methodologies

Triazole compounds, including those with chloromethyl groups, are valuable intermediates in organic synthesis. They have been utilized in the synthesis of nucleosides with potential cytostatic activity, demonstrating the versatility of triazole derivatives in developing novel pharmaceuticals. The ability to modify triazole compounds through various reactions enables the creation of a wide range of biologically active molecules, underscoring their importance in medicinal chemistry (F. G. de las Heras et al., 1979).

Biological Activities

The biological activities of triazole derivatives are diverse, with some compounds exhibiting promising anticancer properties. For instance, triazole-linked 7-hydroxy-4-phenylchromen-2-one derivatives have shown significant cytotoxic activity against various cancer cell lines, highlighting the potential of triazole compounds in oncology research. The structural diversity of triazole derivatives allows for the exploration of novel therapeutic agents with targeted biological activities (Chuan-Feng Liu et al., 2017).

Safety And Hazards

This involves studying the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling it.


Future Directions

This involves discussing potential future research directions, such as new synthetic routes, potential applications, and further studies into its properties or mechanism of action.


properties

IUPAC Name

4-(chloromethyl)-1-cyclopentyltriazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3.ClH/c9-5-7-6-12(11-10-7)8-3-1-2-4-8;/h6,8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVCYMHJCNOXRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(N=N2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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